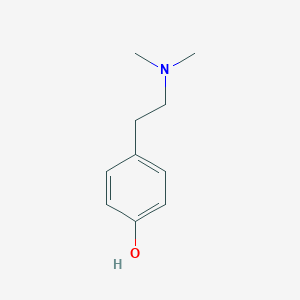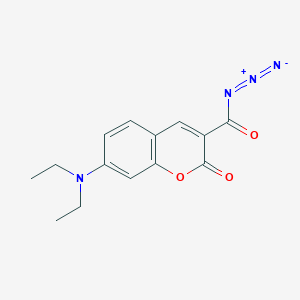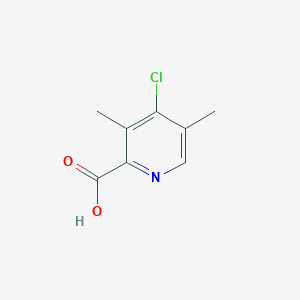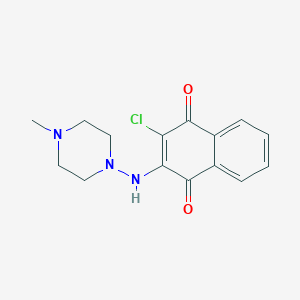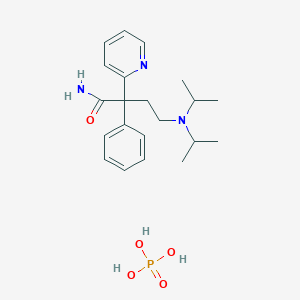
1-Phosphoryloxy-2,3-dihydroxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphoryloxy-2,3-dihydroxycyclohexane, also known as phosphocyclohexane, is a cyclic phosphate compound that has been studied for its potential applications in the field of biochemistry and pharmaceutical research. This compound has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for various research studies.
Mechanism Of Action
The mechanism of action of 1-Phosphoryloxy-2,3-dihydroxycyclohexane involves the hydrolysis of the cyclic phosphate bond by the enzyme alkaline phosphatase. This process results in the formation of 2,3-dihydroxycyclohexanone and orthophosphate.
Biochemical And Physiological Effects
1-Phosphoryloxy-2,3-dihydroxycyclohexane has been found to exhibit unique biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 1-Phosphoryloxy-2,3-dihydroxycyclohexane in lab experiments is its unique biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving 1-Phosphoryloxy-2,3-dihydroxycyclohexane. One potential avenue of research is the development of novel inhibitors of pyruvate dehydrogenase kinase using this compound as a lead compound. Additionally, further studies are needed to fully understand the anti-inflammatory properties of this compound and its potential applications in the treatment of various inflammatory conditions.
Synthesis Methods
The synthesis of 1-Phosphoryloxy-2,3-dihydroxycyclohexane can be achieved through the reaction of cyclohexene oxide with phosphoric acid. This reaction results in the formation of the cyclic phosphate compound, which can be purified through various methods such as column chromatography or recrystallization.
Scientific Research Applications
1-Phosphoryloxy-2,3-dihydroxycyclohexane has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of biochemistry, where it has been used as a substrate for the enzyme alkaline phosphatase. This enzyme catalyzes the hydrolysis of the cyclic phosphate bond, resulting in the formation of 2,3-dihydroxycyclohexanone and orthophosphate.
properties
CAS RN |
146333-15-5 |
|---|---|
Product Name |
1-Phosphoryloxy-2,3-dihydroxycyclohexane |
Molecular Formula |
C6H13O6P |
Molecular Weight |
212.14 g/mol |
IUPAC Name |
(2,3-dihydroxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13O6P/c7-4-2-1-3-5(6(4)8)12-13(9,10)11/h4-8H,1-3H2,(H2,9,10,11) |
InChI Key |
NBMXVMPPXJFUTI-UHFFFAOYSA-N |
SMILES |
C1CC(C(C(C1)OP(=O)(O)O)O)O |
Canonical SMILES |
C1CC(C(C(C1)OP(=O)(O)O)O)O |
synonyms |
1,2,3-cyclohexanetriol-1-phosphate 1-phosphoryloxy-2,3-dihydroxycyclohexane cis-1,2,3-cyclohexanetriol-1-phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



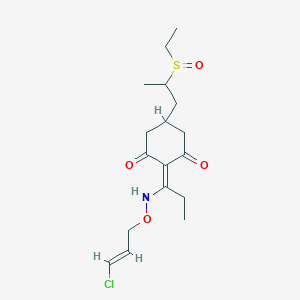
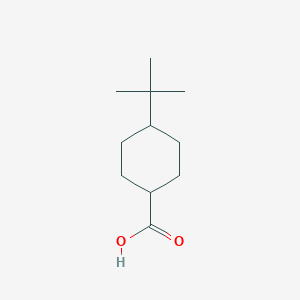
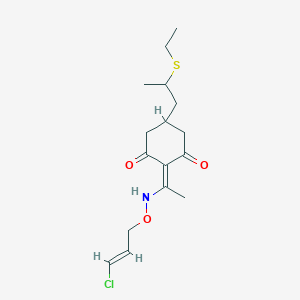
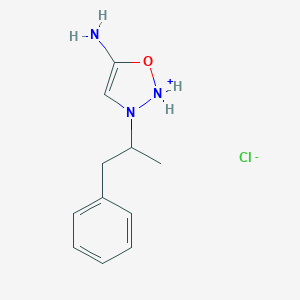
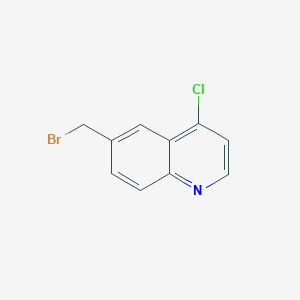
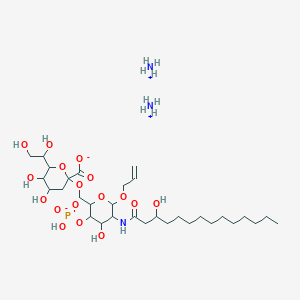
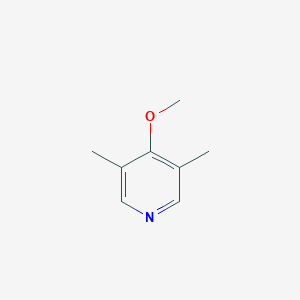
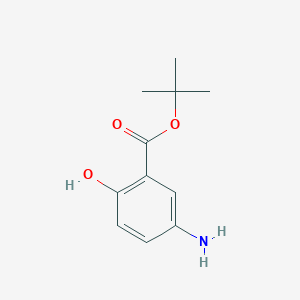
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
